3-Methyl-1-phenyl-1H-pyrazol-5-ol

Antioxidant Free Radical Scavenging DPPH Assay

QC labs need authentic Edaravone impurity standards for ANDA method validation; generic pyrazolones cannot substitute. 3-Methyl-1-phenyl-1H-pyrazol-5-ol (CAS 19735-89-8) is the definitive Edaravone Related Compound 1 reference standard. • Traceable to USP/EP pharmacopeial standards for ANDA validation & routine QC. • Supplied with characterization data compliant with regulatory guidelines; mp 127-130 °C. • Validated building block for 4,4′-(arylmethylene)bis derivatives: anticancer IC50 9.9 µM (RKO), antioxidant 1.7-fold vs ascorbic acid.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 19735-89-8
Cat. No. B025632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyl-1H-pyrazol-5-ol
CAS19735-89-8
SynonymsN-demethylantipyrine
N-demethylantipyrine, 14C-labeled
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3
InChIKeyKZQYIMCESJLPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-phenyl-1H-pyrazol-5-ol: Identity & Regulation


3-Methyl-1-phenyl-1H-pyrazol-5-ol (CAS 19735-89-8) is a pyrazolone derivative that exists primarily as the enol tautomer, N-demethylantipyrine [1]. It is a key intermediate in the synthesis of biologically active bis-pyrazolones [2] and is also a defined related compound (impurity) of the drug Edaravone, making it a regulated reference standard in pharmaceutical analysis [3]. Its physicochemical profile includes a molecular weight of 174.2 g/mol and a melting point of 127-130 °C .

3-Methyl-1-phenyl-1H-pyrazol-5-ol: Non-Substitutable Role


In scientific and industrial workflows, the term 'pyrazolone' is insufficient for procurement or experimental design. The position of substituents and oxidation state dictate function. While Edaravone (CAS 89-25-8) is the active pharmaceutical ingredient, its '5-ol' derivative, 3-Methyl-1-phenyl-1H-pyrazol-5-ol, serves as a critical and distinct impurity marker [1]. This compound's specific requirement as a pharmacopeial reference standard means generic analogs like 1-phenyl-3-methyl-5-pyrazolone or other pyrazolones cannot be substituted for analytical method validation or quality control (QC) [2]. Its unique reactivity as a building block for 4,4'-(arylmethylene)bis derivatives further distinguishes it from its simpler ketone counterpart [3].

3-Methyl-1-phenyl-1H-pyrazol-5-ol: Evidence-Based Differentiation


DPPH Radical Scavenging vs. Ascorbic Acid

The bis-pyrazolone derivative synthesized from 3-Methyl-1-phenyl-1H-pyrazol-5-ol (compound 3i) demonstrates significantly higher radical scavenging activity than the standard ascorbic acid. [1]

Antioxidant Free Radical Scavenging DPPH Assay

Colorectal Cancer Cell Cytotoxicity (RKO)

The same derivative (compound 3i) exhibits potent, dose-dependent cytotoxicity against RKO colorectal carcinoma cells, providing a quantifiable benchmark for anticancer activity. [1]

Anticancer Cytotoxicity Colorectal Cancer RKO Cells

T. brucei Selectivity vs. Nifurtimox

A bis-pyrazolone derivative of this compound class (derivative 10) demonstrates a selectivity index (SI) against T. brucei that surpasses the clinical drug nifurtimox by over 6-fold. [1]

Antiparasitic Trypanosoma brucei Leishmania Drug Discovery

Pharmacopoeial Traceability vs. Generic Pyrazolones

Unlike generic pyrazolones, 3-Methyl-1-phenyl-1H-pyrazol-5-ol is a defined impurity in pharmacopoeias (Edaravone Related Compound 1) and is supplied with a documented compliance profile including traceability to USP/EP standards. [1]

Pharmaceutical Analysis Reference Standard ANDAs Quality Control

3-Methyl-1-phenyl-1H-pyrazol-5-ol: Key Application Scenarios


Edaravone Impurity Reference Standard

This is the primary industrial application. In the quality control of Edaravone drug substance and product, 3-Methyl-1-phenyl-1H-pyrazol-5-ol is specifically required as 'Edaravone Related Compound 1' [1]. It is used to spike samples, establish system suitability, and quantify this specific impurity during method validation and routine QC testing as mandated by regulatory bodies for ANDA submissions [2].

Privileged Scaffold for Anticancer & Antiparasitic Leads

This compound serves as a validated starting material for synthesizing 4,4'-(arylmethylene)bis derivatives. As demonstrated, this scaffold yields compounds with quantifiable and potent activities, including IC50 values of 9.9 µM against RKO colorectal cancer cells [3] and selectivity indices >111 against T. brucei [4]. It is therefore a rational choice for hit-to-lead campaigns targeting these diseases.

Antioxidant Screening Calibration Standard

Derivatives of this compound exhibit consistent and potent free radical scavenging activity, with some showing a 1.7-fold improvement over ascorbic acid in DPPH assays [3]. This establishes the scaffold as a reliable positive control or calibration standard in the development and validation of new antioxidant assays.

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